molecular formula C8H8N2O3S B12998366 3-Cyano-4-methoxybenzenesulfonamide

3-Cyano-4-methoxybenzenesulfonamide

Cat. No.: B12998366
M. Wt: 212.23 g/mol
InChI Key: MFBSRCLGOVIYSM-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of a cyano group (-CN), a methoxy group (-OCH₃), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-methoxybenzenesulfonyl chloride with sodium cyanide under suitable conditions to introduce the cyano group .

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Cyano-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by targeting dihydropteroate synthase .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

3-cyano-4-methoxybenzenesulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,1H3,(H2,10,11,12)

InChI Key

MFBSRCLGOVIYSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C#N

Origin of Product

United States

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